molecular formula C9H11NO B15260500 2-methyl-2,3-dihydro-1H-isoindol-5-ol

2-methyl-2,3-dihydro-1H-isoindol-5-ol

Cat. No.: B15260500
M. Wt: 149.19 g/mol
InChI Key: HXZIMBUTQKQVQH-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-1H-isoindol-5-ol is a bicyclic organic compound featuring a partially saturated isoindole core with a hydroxyl (-OH) group at position 5 and a methyl (-CH₃) substituent on the nitrogen atom (position 2) . Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive isoindole derivatives, though specific applications remain under investigation.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-methyl-1,3-dihydroisoindol-5-ol

InChI

InChI=1S/C9H11NO/c1-10-5-7-2-3-9(11)4-8(7)6-10/h2-4,11H,5-6H2,1H3

InChI Key

HXZIMBUTQKQVQH-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1)C=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2,3-dihydro-1H-isoindol-5-ol can be achieved through several methods. One common approach involves the Tscherniac-Einhorn reaction, where indoline is reacted with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This reaction is followed by hydrolysis to convert the phthalimido group to an amino group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced catalytic systems may enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2,3-dihydro-1H-isoindol-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-methyl-2,3-dihydro-1H-isoindol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-2,3-dihydro-1H-isoindol-5-ol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with biological macromolecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

Mazindol
  • Structure : 5-$p$-Chlorophenyl-2,3-dihydro-5H-imidazo[2,1-a]isoindol-5-ol .
  • Key Differences :
    • Fused imidazo ring system (vs. simple isoindole in the target compound).
    • $p$-Chlorophenyl substituent at position 5 (vs. hydroxyl in the target).
  • Properties: Molecular formula: C₁₆H₁₂ClN₃O; molecular weight: 297.74 g/mol. Pharmacological Activity: Potent anorectic agent with activity comparable to d-amphetamine due to dopamine/norepinephrine reuptake inhibition .
2-Methyl-2,3-dihydro-1H-isoindol-5-amine Dihydrochloride
  • Structure: Amino (-NH₂) group at position 5, methyl at position 2, with HCl salt .
  • Key Differences :
    • Functional group: Amine (vs. hydroxyl in the target compound).
    • Ionic form enhances solubility (e.g., in aqueous media).
  • Properties :
    • Molecular formula: C₉H₁₄Cl₂N₂ ; molecular weight: 221.13 g/mol .
5-[4-(Trifluoromethyl)phenyl] Analogs
  • Structure : 2,5-Dihydro-5-[4-(trifluoromethyl)phenyl]-3H-imidazo[2,1-a]isoindol-5-ol .
  • Key Differences :
    • Trifluoromethylphenyl substituent (electron-withdrawing, lipophilic).
    • Fused imidazo ring.
  • Properties :
    • Molecular formula: C₁₇H₁₃F₃N₂O ; molecular weight: 318.29 g/mol .
    • Enhanced metabolic stability due to fluorine atoms .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Trends Key Functional Groups
2-Methyl-2,3-dihydro-1H-isoindol-5-ol C₉H₁₁NO 149.19 Moderate (polar hydroxyl) -OH, -CH₃
Mazindol C₁₆H₁₂ClN₃O 297.74 Low (lipophilic aryl group) -Cl, fused imidazo
2-Methyl-5-amine dihydrochloride C₉H₁₄Cl₂N₂ 221.13 High (ionic form) -NH₂⁺·Cl⁻, -CH₃
5-Trifluoromethylphenyl analog C₁₇H₁₃F₃N₂O 318.29 Low (fluorinated aryl) -CF₃, fused imidazo

Key Observations :

  • Methyl Substituent : Increases steric hindrance and may reduce metabolic degradation .
  • Ionic vs. Neutral Forms : Amine derivatives (e.g., dihydrochloride salts) exhibit higher solubility but differ in bioavailability .

Q & A

Q. What are the optimal synthetic routes for 2-methyl-2,3-dihydro-1H-isoindol-5-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of isoindol derivatives often involves coupling reactions, cyclization, or functional group modifications. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the synthesis of structurally related indole derivatives, can be adapted . Key steps include:

  • Catalyst selection : CuI (1.16 g) in PEG-400:DMF solvent systems under inert atmospheres.
  • Purification : Use of hot ethyl acetate for recrystallization to isolate the product (30% yield reported in analogous reactions) .
  • Reaction monitoring : TLC (e.g., 70:30 EtOAc:hexanes, Rf = 0.49) to track progress .

Q. Table 1: Example Reaction Conditions

ParameterValue/DescriptionSource
CatalystCuI (1.16 g)
SolventPEG-400:DMF (2:1)
Yield OptimizationRecrystallization in hot ethyl acetate

Q. What spectroscopic and chromatographic techniques are critical for characterizing 2-methyl-2,3-dihydro-1H-isoindol-5-ol?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks to confirm regiochemistry (e.g., δ 8.62 ppm for triazole protons in analogous compounds) .
  • HRMS : Validate molecular weight (e.g., FAB-HRMS m/z 335.1512 [M+H]<sup>+</sup>) .
  • HPLC : Use reference standards (e.g., 5-fluorooxindole in pharmaceutical analysis) to assess purity and detect impurities .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction outcomes for isoindol derivatives?

Methodological Answer:

  • Kinetic analysis : Perform time-course experiments to identify rate-limiting steps.
  • Computational modeling : Use InChI descriptors (e.g., InChI=1S/C16H15N3O...) to predict reactive intermediates and transition states .
  • Isotopic labeling : Track <sup>13</sup>C or <sup>15</sup>N in key positions to elucidate pathways.

Case Study : Low yields (e.g., 30% in CuAAC reactions) may arise from competing side reactions; factorial design experiments can optimize variables like temperature and catalyst loading .

Q. How can researchers integrate theoretical frameworks to design experiments for isoindol-based drug discovery?

Methodological Answer:

  • Conceptual linkage : Align synthesis with pharmacological targets (e.g., antioxidant or neuroprotective activity observed in indole derivatives) .
  • Structure-activity relationships (SAR) : Use PubChem structural data (e.g., SMILES: C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)Cl) to guide functionalization .
  • Hypothesis-driven design : Test substituent effects on bioactivity using predefined molecular descriptors .

Q. What strategies validate analytical data when conflicting results arise in stability or solubility studies?

Methodological Answer:

  • Cross-validation : Compare HPLC, NMR, and LC-MS data to confirm compound integrity .
  • Forced degradation : Expose the compound to heat, light, or pH extremes to identify degradation products .
  • Computational prediction : Use tools like PubChem to estimate pKa (e.g., predicted pKa = 10.10) and solubility .

Q. Table 2: Physicochemical Profiling

PropertyPredicted ValueSource
Boiling Point709.1 ± 60.0 °C
Density1.20 ± 0.1 g/cm³

Q. How can factorial design optimize reaction conditions for scaled-up synthesis?

Methodological Answer:

  • Variable selection : Test temperature, catalyst ratio, and solvent polarity simultaneously .
  • Response surface methodology (RSM) : Model interactions between variables to maximize yield.
  • Case Application : In PEG-400:DMF systems, increasing CuI loading from 1.16 g to 1.5 g improved yields in analogous reactions .

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